![molecular formula C20H32N2O6S B13821835 Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
Bis[(diethylhydroxyphenyl)ammonium]sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(diethylhydroxyphenyl)ammonium]sulfate is a chemical compound with the molecular formula C20H32N2O6S and a molecular weight of 428.54288 g/mol . This compound is typically found as a colorless or slightly yellow oily liquid and is soluble in most organic solvents but only slightly soluble in water .
Vorbereitungsmethoden
The synthesis of Bis[(diethylhydroxyphenyl)ammonium]sulfate involves several steps. One common method includes the diazotization of benzaldehyde, followed by reduction, esterification with formic acid, and finally sulfation . Industrial production methods often involve similar steps but are optimized for large-scale production to ensure high yield and purity .
Analyse Chemischer Reaktionen
Bis[(diethylhydroxyphenyl)ammonium]sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically yield the corresponding amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis[(diethylhydroxyphenyl)ammonium]sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Bis[(diethylhydroxyphenyl)ammonium]sulfate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Bis[(diethylhydroxyphenyl)ammonium]sulfate can be compared with other similar compounds such as:
N,N-Diethyl-m-aminophenol: This compound shares a similar structure but lacks the sulfate group.
3-Amino-2,4-diethylphenol sulfate: This compound is structurally similar but has different substituents on the aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C20H32N2O6S |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
(3,4-diethyl-2-hydroxyphenyl)azanium;sulfate |
InChI |
InChI=1S/2C10H15NO.H2O4S/c2*1-3-7-5-6-9(11)10(12)8(7)4-2;1-5(2,3)4/h2*5-6,12H,3-4,11H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
BAGLDMARKITWGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)[NH3+])O)CC.CCC1=C(C(=C(C=C1)[NH3+])O)CC.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




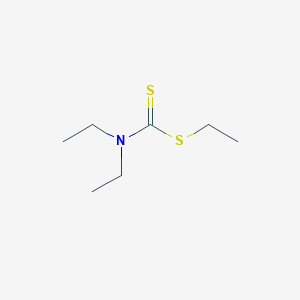
![(5E)-2-(4-methylanilino)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821777.png)
![5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide,inner salt,sodium salt](/img/structure/B13821784.png)
![1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide](/img/structure/B13821785.png)
![2-[(2-hydroxypropyl)sulfanyl]-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13821790.png)
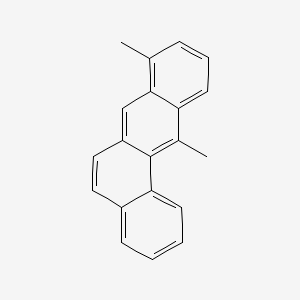
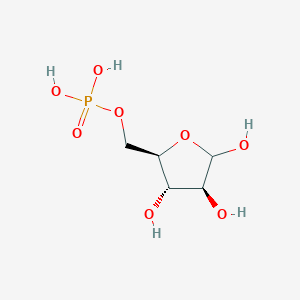
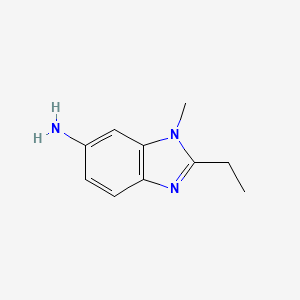
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)
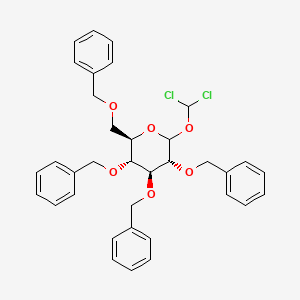
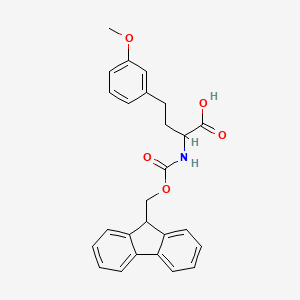
![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
